molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B3010932
CAS No.: 1825377-73-8
M. Wt: 140.186
InChI Key: KNPIHDSEMFBJJK-RITPCOANSA-N
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Description

rac-(1R,5S)-3,6-diazabicyclo[322]nonan-7-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group

Scientific Research Applications

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and catalysts.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more specific information about the compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Research into bicyclic compounds is ongoing, with many potential applications in fields such as medicine and materials science. Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves the formation of the bicyclic structure through a series of reactions. One common method includes the use of a Mannich reaction, where an aromatic ketone, paraformaldehyde, and dimethylamine are reacted in a one-pot tandem Mannich annulation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific arrangement of nitrogen atoms and the ketone group, which provides distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPIHDSEMFBJJK-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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